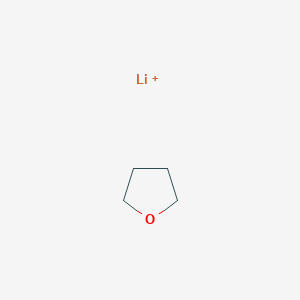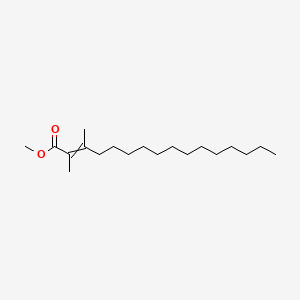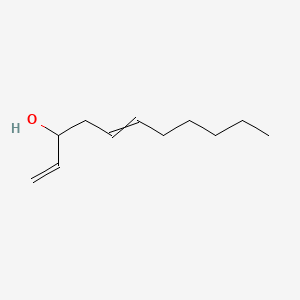
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate, urea, and an appropriate thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-Butyl-5-ethyl-2-oxodihydropyrimidine-4,6(1H,5H)-dione
- 5-Butyl-5-ethyl-2-imino-2,3-dihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
Compared to similar compounds, 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the sulfanylidenedihydropyrimidine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53859-09-9 |
|---|---|
Molekularformel |
C10H16N2O2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
5-butyl-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
GRNZOXPRBXDLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)NC(=S)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
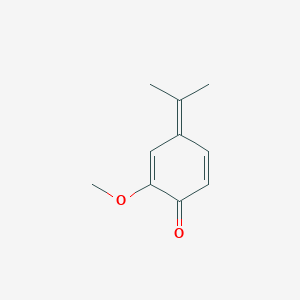
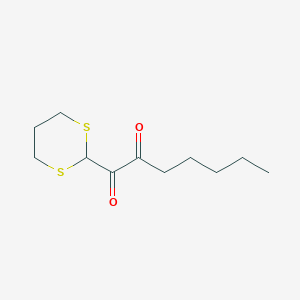
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
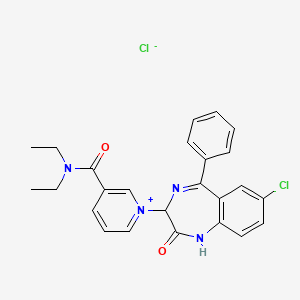
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
